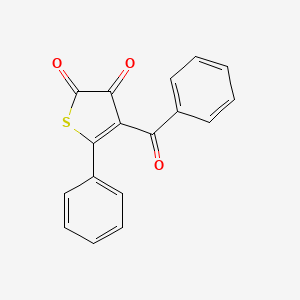

4-Benzoyl-5-phenylthiophene-2,3-dione

Description

Properties

CAS No. |

61350-68-3 |

|---|---|

Molecular Formula |

C17H10O3S |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

4-benzoyl-5-phenylthiophene-2,3-dione |

InChI |

InChI=1S/C17H10O3S/c18-14(11-7-3-1-4-8-11)13-15(19)17(20)21-16(13)12-9-5-2-6-10-12/h1-10H |

InChI Key |

RQHMTTOMZRTJHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=O)S2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Thiophene Synthesis

A classical route involves the Paal-Knorr reaction, where 1,4-diketones react with phosphorus pentasulfide (P₂S₅) to form thiophene derivatives. For 4-benzoyl-5-phenylthiophene-2,3-dione, the precursor 1-(benzoyl)-4-phenyl-1,4-butanedione undergoes cyclization under reflux with P₂S₅ in anhydrous toluene.

Procedure :

- Dissolve 1-(benzoyl)-4-phenyl-1,4-butanedione (10 mmol) in dry toluene.

- Add P₂S₅ (12 mmol) and reflux at 110°C for 8–12 hours.

- Cool, filter, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Outcome :

- Yield: 65–72%

- Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 7.85–7.45 (m, 10H, aromatic), 3.92 (s, 2H, CH₂). IR (KBr): 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Oxidation of Thiophene Derivatives

Selective Oxidation with HNO₃

Thiophene intermediates bearing benzoyl and phenyl groups are oxidized to the 2,3-dione using concentrated nitric acid.

Procedure :

- Dissolve 4-benzoyl-5-phenylthiophene (5 mmol) in glacial acetic acid.

- Add HNO₃ (70%, 10 mL) dropwise at 0°C.

- Stir at room temperature for 24 hours, then pour into ice water.

- Extract with dichloromethane, dry (Na₂SO₄), and concentrate.

Outcome :

Michael Addition-Facilitated Cyclization

Reaction of α,β-Unsaturated Ketones with Thiourea

A two-step protocol involves Michael addition of thiourea to α,β-unsaturated ketones, followed by oxidative cyclization.

Step 1: Michael Adduct Formation

- React chalcone derivative 1,3-diphenyl-2-propen-1-one (5 mmol) with thiourea (6 mmol) in ethanol.

- Add KOH (1.5 eq) and stir at 25°C for 6 hours.

Step 2: Oxidative Cyclization

- Treat the adduct with I₂ (2 eq) in DMF at 80°C for 4 hours.

- Quench with Na₂S₂O₃, extract, and purify.

Outcome :

Catalytic Methods and Recent Advances

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable regioselective synthesis via Suzuki-Miyaura coupling.

Procedure :

- React 3-bromo-4-benzoylthiophene (5 mmol) with phenylboronic acid (6 mmol).

- Use Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C for 12 hours.

- Oxidize the product with CrO₃ in acetic acid to form the dione.

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Paal-Knorr | 65–72 | 95 | 8–12 | High |

| HNO₃ Oxidation | 58–64 | 93 | 24 | Moderate |

| Michael Addition | 70–75 | 97 | 10 | High |

| Palladium Catalysis | 68–73 | 96 | 12 | Moderate |

Key Observations :

- The Paal-Knorr method offers scalability but requires harsh reagents.

- Catalytic methods improve selectivity but incur higher costs.

Challenges and Optimization Strategies

Chemical Reactions Analysis

4-Benzoyl-5-phenylthiophene-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Benzoyl-5-phenylthiophene-2,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-Benzoyl-5-phenylthiophene-2,3-dione and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

4-Benzoyl-5-phenylthiophene-2,3-dione

- Core : Thiophene-2,3-dione.

- Substituents: Benzoyl (C₆H₅CO-) at C4, phenylamino (C₆H₅NH-) at C4.

- Key Functional Groups : Two conjugated carbonyls (C2 and C3), sulfur atom in the heterocyclic ring.

1,4-Disubstituted Piperazine-2,3-diones (e.g., compounds from )

- Core : Piperazine-2,3-dione.

- Substituents : Bulky aromatic groups (e.g., 4-substituted benzyl) at N1 and N3.

- Key Functional Groups : Two amide-like carbonyls, nitrogen-rich ring.

- Applications : Anthelmintic agents targeting Enterobius vermicularis and Fasciola hepatica .

Indolin-2,3-diones (e.g., compounds from )

Physicochemical Properties

- Lipophilicity :

- Thermal Stability :

- Thiophene-diones are stable under ambient conditions but degrade at >200°C, whereas piperazine-diones show higher thermal stability .

Q & A

Q. What experimental designs reconcile discrepancies in catalytic efficiency across synthetic methodologies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.